Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
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Overview
Description
Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- is a synthetic organic compound known for its unique structure and properties. It is characterized by the presence of bromine and tert-butyl groups attached to a phenolic core. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- is typically synthesized through a multi-step process involving bromination and alkylation reactions. The synthesis begins with the bromination of 2,6-di-tert-butylphenol, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as phase transfer catalysis and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- involves its interaction with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The bromine and tert-butyl groups contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-bromophenol: Similar structure but lacks additional hydroxyl groups.
4-Bromo-2,6-di-tert-butylphenol: Another closely related compound with similar reactivity
Uniqueness
Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
173165-92-9 |
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Molecular Formula |
C28H33BrO3 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
4-bromo-2,6-bis[(5-tert-butyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C28H33BrO3/c1-27(2,3)21-7-9-24(30)17(13-21)11-19-15-23(29)16-20(26(19)32)12-18-14-22(28(4,5)6)8-10-25(18)31/h7-10,13-16,30-32H,11-12H2,1-6H3 |
InChI Key |
ZPIXYGVQKXBPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C(C)(C)C)O)Br |
Origin of Product |
United States |
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